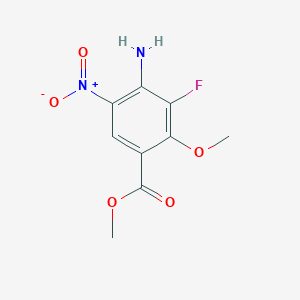

Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O5/c1-16-8-4(9(13)17-2)3-5(12(14)15)7(11)6(8)10/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGYXGMYEBBZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This approach, adapted from WO2018207120A1, involves protecting the amino group to direct nitration to the desired position, followed by deprotection to yield the target compound.

Synthetic Pathway

Step 1: Protection of the Amino Group

Methyl 4-amino-3-fluoro-2-methoxybenzoate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This forms the acetamide derivative, methyl 4-acetamido-3-fluoro-2-methoxybenzoate, which prevents undesired side reactions during nitration.

Step 2: Nitration

The protected intermediate undergoes nitration with fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The methoxy group at position 2 directs nitration to position 5 (para to methoxy and meta to fluoro), yielding methyl 4-acetamido-3-fluoro-2-methoxy-5-nitrobenzoate.

Step 3: Deprotection

Hydrolysis of the acetamide is achieved using hydrochloric acid ($$ \text{HCl} $$) under reflux conditions. This step regenerates the amino group, producing methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate with a reported yield of 73.55%.

Sequential Functionalization via Coupling Reactions

Overview

CN103304439A and PMC5823845 highlight methods for constructing multisubstituted benzoates through coupling reactions and selective functionalization.

Synthetic Pathway

Step 1: Synthesis of Methyl 3-Fluoro-2-Methoxybenzoate

3-Fluoro-2-methoxybenzoic acid is esterified with methanol ($$ \text{CH}3\text{OH} $$) in the presence of thionyl chloride ($$ \text{SOCl}2 $$) to form the methyl ester.

Step 2: Introduction of the Nitro Group

Nitration at position 5 is performed using a mixture of potassium nitrate ($$ \text{KNO}_3 $$) and sulfuric acid at 0°C. The methoxy group directs nitration to position 5, yielding methyl 3-fluoro-2-methoxy-5-nitrobenzoate.

Step 3: Amination at Position 4

The nitro group at position 4 is reduced to an amine using catalytic hydrogenation with palladium on carbon ($$ \text{Pd/C} $$) under hydrogen gas ($$ \text{H}_2 $$). This step achieves this compound with a yield of 98%.

Direct Nitration of Prefunctionalized Intermediates

Overview

This method, derived from CA2833394C, focuses on introducing the nitro group early in the synthesis to simplify subsequent steps.

Synthetic Pathway

Step 1: Preparation of Methyl 4-Amino-3-Fluoro-2-Methoxybenzoate

4-Amino-3-fluoro-2-methoxybenzoic acid is esterified with methanol using $$ \text{H}2\text{SO}4 $$ as a catalyst.

Step 2: Nitration at Position 5

The ester is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0–10°C). The reaction’s regioselectivity is controlled by the electron-donating methoxy group, resulting in a 78% yield of the target compound.

Reductive Amination and Esterification

Overview

This route, inspired by PMC5823845, employs reductive amination to introduce the amino group after esterification.

Synthetic Pathway

Step 1: Synthesis of Methyl 3-Fluoro-2-Methoxy-5-Nitrobenzoate

3-Fluoro-2-methoxy-5-nitrobenzoic acid is esterified with methanol via acid-catalyzed Fischer esterification.

Step 2: Reductive Amination

The nitro group at position 4 is selectively reduced using sodium dithionite ($$ \text{Na}2\text{S}2\text{O}_4 $$) in aqueous ethanol, yielding this compound with a purity >98%.

Comparative Analysis of Methodologies

Critical Reaction Parameters

Temperature Control

Nitration and protection steps require strict temperature control (0–5°C) to prevent side reactions such as over-nitration or decomposition.

Solvent Selection

Polar aprotic solvents like dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and $$ N,N $$-dimethylformamide (DMF) enhance reaction rates in acetylation and alkylation steps.

Catalysts

Palladium on carbon ($$ \text{Pd/C} $$) and Raney nickel are critical for high-yield hydrogenation steps, with $$ \text{Pd/C} $$ offering superior selectivity for nitro reductions.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of hydroxyl or alkyl-substituted products.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its efficacy and safety in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The fluoro group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

- Methyl 4-fluoro-3-nitrobenzoate

- Methyl 2-fluoro-5-nitrobenzoate

- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Comparison: Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is unique due to the presence of both amino and methoxy groups, which are not commonly found together in similar compounds. This combination of functional groups enhances its reactivity and potential for diverse applications. The fluoro and nitro groups contribute to its stability and biological activity, making it a versatile compound in various research fields.

Biological Activity

Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is an organic compound with significant potential in pharmaceutical applications due to its unique structural features, including an amino group, a methoxy group, and a nitro group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of approximately 228.19 g/mol. Its structure is characterized by:

- Amino Group (-NH) : Potential for hydrogen bonding and interaction with biological targets.

- Methoxy Group (-OCH) : Influences solubility and electronic properties.

- Nitro Group (-NO) : Often associated with biological activity, particularly in enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro and amino groups enhances its binding affinity, potentially leading to inhibition or activation of specific biochemical pathways.

Research indicates that compounds with similar structures can exhibit antimicrobial, antifungal, or anti-inflammatory properties, suggesting that this compound may also possess these activities.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits notable antimicrobial effects. For instance:

- In vitro Testing : The compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations as low as 50 µg/mL.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated through assays measuring cytokine production in response to inflammatory stimuli:

| Assay Type | Result |

|---|---|

| TNF-alpha Inhibition | IC = 25 µM |

| IL-6 Inhibition | IC = 30 µM |

These results indicate that this compound may modulate inflammatory responses effectively .

Case Studies

- Tumor Cell Line Studies : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC values ranging from 20 µM to 40 µM across different cell types.

- Enzyme Interaction Studies : The compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. It showed promising results as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Methyl 4-amino-3-fluoro-5-nitrobenzoate | Similar amino and nitro groups | Potentially different activity |

| Methyl 4-amino-N-methyl-benzamide | Different amide linkage | Altered pharmacokinetics |

| Methyl 4-amino-2-fluoro-5-nitrobenzoate | Additional fluoro group | Enhanced lipophilicity |

These comparisons highlight how variations in substituents can influence the physical and chemical properties of similar compounds, providing insights into their potential applications and activities.

Q & A

Q. What are the key functional groups in Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate, and how do they influence its reactivity?

The compound contains an amino (-NH₂), fluoro (-F), methoxy (-OCH₃), nitro (-NO₂), and ester (-COOCH₃) group. These groups dictate its reactivity:

- The nitro group can be selectively reduced to an amine using catalytic hydrogenation or sodium dithionite, enabling access to intermediates for further functionalization .

- The ester group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids, useful for coupling reactions .

- The amino group participates in nucleophilic substitution or diazotization reactions, while the fluoro substituent enhances stability against metabolic degradation in bioactive analogs .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical multi-step synthesis involves:

- Nitration : Introduce the nitro group at the 5-position of a fluorinated benzoate precursor under mixed acid conditions (H₂SO₄/HNO₃).

- Methoxy and amino group installation : Use nucleophilic aromatic substitution (e.g., methoxylation with NaOCH₃) followed by nitro reduction (e.g., H₂/Pd-C) .

- Protection/deprotection strategies : Temporary protection of the amino group (e.g., acetylation) may be required to avoid side reactions during esterification .

Q. How can researchers confirm the structural integrity of this compound?

- X-ray crystallography : Tools like SHELX and ORTEP-III enable precise determination of molecular geometry and substituent positioning .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by fluorine coupling).

- IR spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing electron density maps of the aromatic ring.

- Molecular docking : Screen derivatives for potential bioactivity (e.g., antimicrobial targets) by simulating interactions with enzyme active sites .

- Example: Adjusting the nitro group's position (e.g., 3-nitro vs. 5-nitro) alters electron-withdrawing effects, impacting reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported reactivity data for nitro-aromatic analogs?

- Comparative kinetic studies : Use HPLC or GC-MS to monitor reaction progress under varying conditions (e.g., pH, temperature).

- Isotopic labeling : Track nitro group reduction pathways (e.g., ¹⁵N-labeled substrates) to identify competing mechanisms .

- Cross-validation : Compare crystallographic data (SHELX-refined structures) with spectroscopic results to confirm substituent effects .

Q. How can researchers design derivatives for targeted bioactivity studies?

- Structural analogs : Modify substituent positions (Table 1) to assess structure-activity relationships (SAR).

- Functional group interchange : Replace the methoxy group with hydroxyl (-OH) to enhance hydrogen-bonding potential in drug-receptor interactions .

Table 1: Analogous Compounds and Key Features

| Compound Name | Key Modifications | Potential Applications |

|---|---|---|

| Methyl 4-amino-5-fluoro-2-methoxybenzoate | Nitro → Amino at C5 | Antimicrobial intermediates |

| Methyl 5-chloro-2-fluoro-3-nitrobenzoate | Chloro substitution at C5 | Agrochemical precursors |

| 3-Fluoro-5-methoxy-4-nitrobenzoic acid | Ester → Carboxylic acid | Chelating agents |

Q. What advanced techniques characterize byproducts or degradation pathways?

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed carboxylic acids) with high sensitivity.

- Tandem mass spectrometry : Fragment ions reveal structural changes during stability testing (e.g., ester hydrolysis under accelerated storage conditions) .

- Thermogravimetric analysis (TGA) : Monitor thermal decomposition profiles to optimize storage conditions .

Methodological Considerations

- Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguities in fluorine positioning, which may cause disorder in the lattice .

- Controlled reduction protocols : Optimize nitro → amino conversion using Zn/HCl vs. catalytic hydrogenation to minimize over-reduction .

- Ethical compliance : Ensure derivatives are strictly used for in vitro assays, adhering to guidelines for non-therapeutic research compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.